
N-cyclopropyl-3,3-dimethylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-cyclopropyl-3,3-dimethylbutanamide” is a chemical compound with the molecular formula C8H15NO . It has an average mass of 141.211 Da and a monoisotopic mass of 141.115356 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a butanamide backbone with a cyclopropyl group and two methyl groups attached . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include an average mass of 141.211 Da and a monoisotopic mass of 141.115356 Da . Other properties such as melting point, boiling point, and solubility can be determined experimentally.Wissenschaftliche Forschungsanwendungen
Activation of Unsaturated Carbon-Carbon Bonds
Research has explored the activation of unsaturated carbon-carbon bonds using transition metal catalysts, focusing on cyclopropenes due to their high ring strain and versatile reactivity. Cyclopropenes, like N-cyclopropyl-3,3-dimethylbutanamide, are used in metal-catalyzed ring-opening reactions, particularly in cyclopropanation and C-H insertion reactions. These processes are significant for creating diversified heterocycles and carbocycles (Archambeau, Miege, Meyer, & Cossy, 2015).
Novel Routes to Synthesize Cyclopropane Derivatives
A novel method has been developed to synthesize cyclopropane derivatives using 1,1-dimethyls in 2-(1,1-dimethylalkyl)dimethyloxazolines, like this compound. This involves a Pd-catalyzed sequential C-H activation and radical cyclization, highlighting the compound's potential in creating cyclopropane-based structures (Giri, Wasa, Breazzano, & yu, 2006).
Platinum-Catalyzed Rearrangement
Platinum-catalyzed rearrangement of alkylidenecyclopropanes to cyclobutene derivatives has been examined, with the possibility of using compounds similar to this compound. This rearrangement has applications in creating various substituted products, demonstrating the compound's versatility in organic synthesis (Fürstner & Aïssa, 2006).
Gold-Catalyzed Cycloisomerization
The compound's derivatives have been utilized in gold-catalyzed cycloisomerization, leading to the formation of complex structures like 3-oxa- and 3-azabicyclo[4.1.0]heptanes. This highlights the potential of this compound in synthesizing intricate molecular architectures (Miege, Meyer, & Cossy, 2010).
Platinum Complexes with Cyclopropenes
Studies on creating platinum complexes with cyclopropenes, which are structurally similar to this compound, have been conducted. This research contributes to the understanding of organometallic chemistry and potential applications in catalysis and material science (Visser, Schipperijn, & Lukas, 1973).
Enantioselective Cyclopropanation
Research into enantioselective cyclopropanation of styrenes and diazoacetates using 3-oxobutylideneaminatocobalt(II) complexes has been explored. This process can be influenced by the compound's derivatives, showing its importance in creating stereochemically complex structures (Ikeno, Sato, Sekino, Nishizuka, & Yamada, 2001).
Eigenschaften
IUPAC Name |
N-cyclopropyl-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-9(2,3)6-8(11)10-7-4-5-7/h7H,4-6H2,1-3H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTAZYGKTMSUYNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

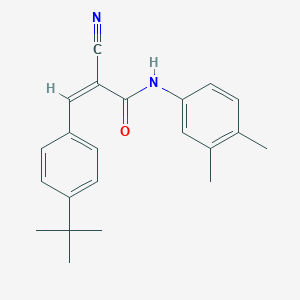
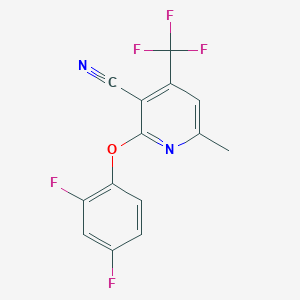
![1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/no-structure.png)
![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 5-chloro-2-methoxybenzoate](/img/structure/B2737713.png)
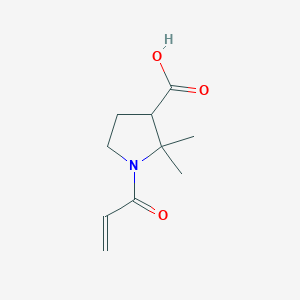

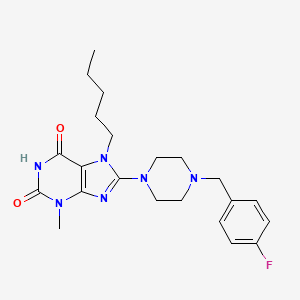
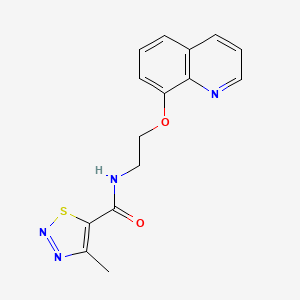
![N-(4-chlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2737719.png)
![3-[(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)methyl]benzamide](/img/structure/B2737721.png)
![N-(1,3-benzodioxol-5-yl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2737722.png)

![1-[[1,3-Dimethyl-2,6-dioxo-7-(2-oxopropyl)purin-8-yl]methyl]piperidine-4-carboxamide](/img/structure/B2737724.png)
![3-((4-bromophenyl)sulfonyl)-N-(2-methoxy-5-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2737727.png)